1,3,5-Tris(p-formylphenyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Tris(p-formylphenyl)benzene and its derivatives often involves catalytic and nucleophilic substitution reactions. A notable method includes the reaction between phloroglucinol and chlorosulfonic acid, yielding 1,3,5-Tris(hydrogensulfato) benzene, which further participates in condensation reactions to produce various derivatives with high yields under eco-friendly conditions (Karimi-Jaberi et al., 2012).
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(p-formylphenyl)benzene derivatives has been elucidated through crystallography, revealing a triclinic system with distinct lattice parameters for different derivatives. Such detailed structural analysis helps in understanding the compound's interactions and stability in solid state (Arockia Samy & Alexander, 2012).
Chemical Reactions and Properties
1,3,5-Tris(p-formylphenyl)benzene undergoes various chemical reactions, including condensation and polymerization, due to its functional groups. The synthesis and properties of derivatives, such as 1,3,5-Tris(oligothienyl)benzenes, illustrate the compound's versatility as a building block for conducting polymers and materials with unique electrochemical properties (Chérioux & Guyard, 2001).
Physical Properties Analysis
The physical properties, including glass transition temperatures and crystallization behavior, are crucial for applications in materials science. For example, derivatives of 1,3,5-Tris(p-formylphenyl)benzene, such as starburst molecules, have been found to exhibit high glass-transition temperatures, indicating their potential as amorphous molecular materials (Inada & Shirota, 1993).
Chemical Properties Analysis
The chemical properties of 1,3,5-Tris(p-formylphenyl)benzene, including its reactivity and interaction with other molecules, are influenced by its molecular structure. The compound's ability to form complexes and participate in supramolecular assemblies is notable, as demonstrated by its role in forming crystalline salts through hydrogen bonding and π-stacking interactions (Beckmann, Rüttinger, & Schwich, 2008).
Scientific Research Applications
Application in the Field of Environmental Science
- Scientific Field : Environmental Science .
- Summary of the Application : 1,3,5-Tris(p-formylphenyl)benzene is used in the creation of a fluoro-functionalized ionic covalent organic framework (F-iCOF). This F-iCOF is used for the highly selective enrichment and sensitive determination of perfluorinated sulfonate (PFS) contaminants .
- Methods of Application : The F-iCOF is easily prepared from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene and triaminoguanidinium chloride. It is then implemented into MALDI-TOF MS, enabling the highly selective enrichment and sensitive determination of PFS contaminants .
- Results or Outcomes : The F-iCOF exhibited superior adsorption capacity and enrichment selectivity towards PFSs. Calibration curves for potassium perflurobutane sulfonate (PFBSK) in tap water and whole blood were established with good linear correlation in the range 1–500 pg mL −1. The limits of detection and quantification for PFBSK were as low as 0.04 pg mL −1 and 0.05 pg mL −1, respectively .
Application in the Field of Catalysis
- Scientific Field : Catalysis .
- Summary of the Application : 1,3,5-Tris(p-formylphenyl)benzene is used in the synthesis of a flexible organic polymer with a high concentration of salen ligand in the network (SOP). This SOP is used for the hydration of epoxides and alkynes via cooperative activation .
- Methods of Application : The SOP is synthesized by the reaction of meso-1,2-dipheny-lethylenediamine and 1,3,5-tris(3’-tert-butyl-4’-hydroxy-5’-for-mylphenyl)benzene. The post-synthesis coordination with CoII followed by further oxidation results in the formation of SOP Co OTs .
- Results or Outcomes : The SOP Co OTs showed good adsorption capacity towards target molecules, thus improving the sensitivity of detection .
Safety And Hazards
Future Directions
“1,3,5-Tris(p-formylphenyl)benzene” has been used in the design of COFThi–TFPB–CNT composites for electrochemical sensing of ascorbic acid (AA) and pH . It has also been used in the synthesis of a 2D porous covalent organic framework with unprecedented tth topology, termed COF-346 . These studies highlight the potential of “1,3,5-Tris(p-formylphenyl)benzene” in the development of novel materials for various applications.
properties
IUPAC Name |
4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZVMNBJKPQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647202 | |
Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(p-formylphenyl)benzene | |
CAS RN |
118688-53-2 | |
Record name | 4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Tris(4-formylphenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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